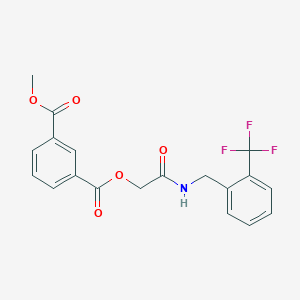
Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate, commonly known as MitoQ, is a synthetic compound that is used in scientific research to study the effects of oxidative stress on cells. It is a derivative of coenzyme Q10, which is an antioxidant that is naturally produced by the body. MitoQ has been shown to have a number of potential applications in the fields of medicine and biochemistry.
科学的研究の応用
Phthalate Metabolism and Environmental Impact
Research on phthalate compounds, such as Di-iso-nonylphthalate (DINP), has focused on their metabolism and the environmental impact due to their wide usage as plasticizers in polyvinyl chloride (PVC) polymers. Studies detail the human metabolism and elimination processes for DINP, highlighting the excretion of various metabolites, which can serve as biomarkers for exposure assessment (Koch & Angerer, 2007). This research avenue may be relevant for understanding the environmental and health implications of similar compounds like Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate.
Applications in Polymer Science
The exploration of phthalate derivatives in polymer science offers insights into potential applications of related compounds. For instance, studies on hyperbranched polyamides derived from phthalic acid derivatives reveal applications in creating water-soluble polymers with specific thermal and solubility properties (Ohta et al., 2012). Such research underscores the versatility of phthalate derivatives in designing novel materials with tailored properties, suggesting similar possibilities for Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate in material science and engineering.
Novel Reagents and Synthetic Chemistry
Phthalate derivatives have also been studied as reagents in synthetic chemistry. For example, Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and derivatives, showcasing a simple and racemization-free procedure (Casimir, Guichard, & Briand, 2002). This highlights the potential for related compounds to serve as novel reagents in organic synthesis, opening pathways for creating diverse chemical entities with specific functionalities.
Corrosion Inhibition
Another interesting application area is the use of phthalate derivatives as corrosion inhibitors. Studies on Schiff base compounds derived from phthalate analogs demonstrate their efficacy in protecting metals from corrosion in acidic media (Behpour et al., 2009). This suggests that Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate could potentially be explored for similar applications in materials science, particularly in developing coatings or treatments to enhance material longevity.
作用機序
Mode of Action
In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that TFMI may affect pathways involving carbon–carbon bond formation.
Action Environment
. This suggests that the action, efficacy, and stability of TFMI may be influenced by the reaction conditions and the stability of the organoboron reagent.
特性
IUPAC Name |
1-O-methyl 3-O-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5/c1-27-17(25)12-6-4-7-13(9-12)18(26)28-11-16(24)23-10-14-5-2-3-8-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPHVKSWYMJQCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)
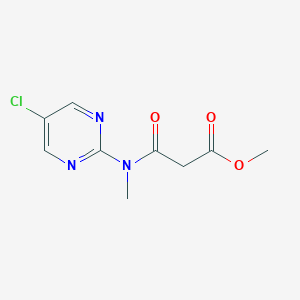
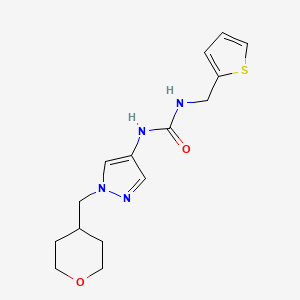
![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)
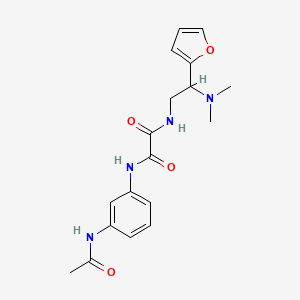
![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)
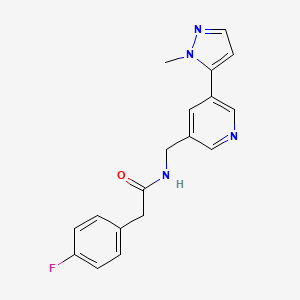
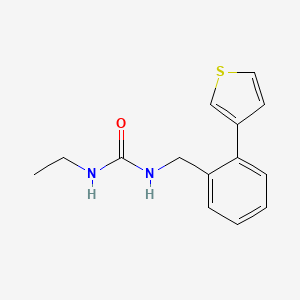
![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)
![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)
![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)